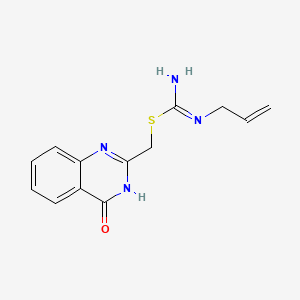

(4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate

CAS No.:

Cat. No.: VC15580163

Molecular Formula: C13H14N4OS

Molecular Weight: 274.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N4OS |

|---|---|

| Molecular Weight | 274.34 g/mol |

| IUPAC Name | (4-oxo-3H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate |

| Standard InChI | InChI=1S/C13H14N4OS/c1-2-7-15-13(14)19-8-11-16-10-6-4-3-5-9(10)12(18)17-11/h2-6H,1,7-8H2,(H2,14,15)(H,16,17,18) |

| Standard InChI Key | DDQJKXKSXMYPGK-UHFFFAOYSA-N |

| Canonical SMILES | C=CCN=C(N)SCC1=NC2=CC=CC=C2C(=O)N1 |

Introduction

Structural and Chemical Characterization

Core Quinazolinone Framework

The quinazolinone moiety forms the foundational scaffold of this compound, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidin-4(3H)-one ring. Substituents at the 2-position of quinazolinone derivatives are known to significantly influence biological activity and chemical reactivity . In this case, the 2-position is modified with a methyl group linked to a carbamimidothioate functional group, introducing both sulfur and nitrogen-based reactivity.

Carbamimidothioate Side Chain

The N'-prop-2-enylcarbamimidothioate side chain introduces a thioamide (-C(=S)-NH-) group connected to an allyl (prop-2-enyl) moiety. This structure combines the nucleophilic potential of the thioamide group with the electrophilic reactivity of the allyl group, enabling diverse chemical interactions. Comparative studies on similar carbamimidothioates suggest enhanced binding affinity to enzymatic targets, particularly in antimicrobial and anticancer contexts .

Table 1: Key Physicochemical Properties (Inferred from Analogous Compounds)

Synthetic Pathways and Methodological Considerations

Quinazolinone Core Synthesis

Quinazolinone derivatives are typically synthesized via cyclocondensation reactions involving anthranilic acid or its derivatives. For example, anthranilic acid reacts with chloroacetyl chloride in dichloromethane with triethylamine to form 2-chloromethyl benzo[d] oxazin-4-one, a key intermediate . Subsequent nucleophilic substitution with amines or thiols introduces functional groups at the 2-position .

Critical Reaction Conditions:

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

-

Catalysts: Triethylamine or DBU (1,8-diazabicycloundec-7-ene) for deprotonation .

-

Temperature: Reactions typically proceed at 80–100°C for 6–12 hours .

| Activity Type | Mechanism of Action | Predicted Efficacy |

|---|---|---|

| Antibacterial | Gyrase/topoisomerase IV inhibition | Moderate to High |

| Anticancer | DNA intercalation; thiol-mediated apoptosis | Moderate |

| Anti-inflammatory | COX-2 inhibition via thioamide coordination | Low |

Challenges and Future Research Directions

Synthetic Optimization

Current methods for carbamimidothioate synthesis suffer from low yields (30–50%) due to side reactions such as oxidation of thioamide groups . Future work should explore:

-

Protecting groups: Temporary protection of the thioamide during allylation.

-

Greener solvents: PEG-400 or ionic liquids to improve reaction sustainability .

Pharmacokinetic Studies

While the LogP value suggests moderate blood-brain barrier permeability, in vivo studies are needed to assess metabolic stability. The allyl group may undergo rapid glutathione conjugation, limiting bioavailability.

Target Identification

Proteomic profiling and molecular docking studies could identify protein targets. Preliminary models suggest affinity for kinase domains (e.g., EGFR) due to the planar quinazolinone core .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume